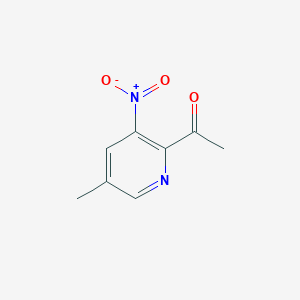

1-(5-Methyl-3-nitropyridin-2-yl)ethanone

Vue d'ensemble

Description

1-(5-Methyl-3-nitropyridin-2-yl)ethanone is a chemical compound with the molecular formula C8H8N2O3 . It is used in various scientific research and has a molecular weight of 180.16 g/mol.

Synthesis Analysis

The synthesis of nitropyridines, which are similar to the compound , involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent. This reaction yields the N-nitropyridinium ion. When this ion is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained .Molecular Structure Analysis

The molecular structure of 1-(5-Methyl-3-nitropyridin-2-yl)ethanone consists of a pyridine ring substituted with a methyl group at the 5th position and a nitro group at the 3rd position. An ethanone group is attached to the 1st position of the pyridine ring .Chemical Reactions Analysis

The reaction mechanism of nitropyridines is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(5-Methyl-3-nitropyridin-2-yl)ethanone include its molecular weight, density, melting point, boiling point, and molecular formula .Applications De Recherche Scientifique

N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine

- Application Summary : This compound was synthesized as a potential irreversible inhibitor for the monopolar spindle 1 (MPS1) kinase, a potential therapeutic target for the treatment of various malignancies such as triple negative breast cancer .

- Methods of Application : The synthesis involved a three-step procedure including a Buchwald–Hartwig arylamination with benzophenone imine and a highly regioselective nucleophilic aromatic substitution .

- Results or Outcomes : The inhibitory potency of the title compound was evaluated for selected kinases harboring a rare cysteine in the hinge region (MPS1, MAPKAPK2 and p70S6Kβ/S6K2) .

Ethyl-5-Methyl-1-(((6-Methyl-3-Nitropyridin-2-yl)Amino)Methyl)-1H-Pyrazole-3-Carboxylate

- Application Summary : This manganese complex was used as a catalyst in the oxidation of phenol or catechol by atmospheric oxygen to form o-quinone .

- Methods of Application : The solution of ethyl 1-(hydroxymethyl)-5-methyl-1H-pyrazole-3-carboxylate in CH2Cl2 (1 eq.) was added to the solution of 6-methyl-3-nitropyridin-2-amine in CH2Cl2 (1 eq.). The mixture was stirred at room temperature for 4 days and then dried over MgSO4 .

- Results or Outcomes : The [ (Cl) 2 Mn (RCOOET)] catalyzes the oxidation of catechol at a rate of 3.74 µmol L −1 min −1 in tetrahydrofuran (THF), in a similar manner to catecholase or tyrosinase .

N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine

- Application Summary : This compound was synthesized as a potential irreversible inhibitor for the monopolar spindle 1 (MPS1) kinase, a potential therapeutic target for the treatment of various malignancies such as triple negative breast cancer .

- Methods of Application : The synthesis involved a three-step procedure including a Buchwald–Hartwig arylamination with benzophenone imine and a highly regioselective nucleophilic aromatic substitution .

- Results or Outcomes : The inhibitory potency of the title compound was evaluated for selected kinases harboring a rare cysteine in the hinge region (MPS1, MAPKAPK2 and p70S6Kβ/S6K2) .

Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines

- Application Summary : This research presents a chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines .

- Methods of Application : The synthesis involved different reaction conditions. N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP and the reaction conditions were mild and metal-free .

- Results or Outcomes : The research resulted in the development of a convenient synthetic method to synthesize these two kinds of structures respectively from the same starting materials .

Reduction of 2-Amino-3- and -5-nitropyridine Derivatives

- Application Summary : This research presents a method for the reduction of 2-amino-3- and -5-nitropyridine derivatives .

- Methods of Application : The reduction process involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion .

- Results or Outcomes : The research resulted in the development of a convenient synthetic method to synthesize these structures from the same starting materials .

2-methoxy-4-(((5-nitropyridin-2-yl)imino)methyl)phenol Schiff base

- Application Summary : This research presents the synthesis of a Schiff base complex with potential applications in catalysis .

- Methods of Application : The synthesis involved the reaction of 2-methoxy-4-(((5-nitropyridin-2-yl)imino)methyl)phenol with a metal ion to form the complex .

- Results or Outcomes : The research resulted in the development of a new Schiff base complex with potential applications in catalysis .

Propriétés

IUPAC Name |

1-(5-methyl-3-nitropyridin-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O3/c1-5-3-7(10(12)13)8(6(2)11)9-4-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMLOSTIUYSOGEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)C(=O)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-Methyl-3-nitropyridin-2-yl)ethanone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride](/img/structure/B1407022.png)

![Ethyl 2-[[cyano-(4-methoxyphenyl)methyl]amino]acetate](/img/structure/B1407026.png)

![2-piperazin-1-yl-5-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one dihydrochloride](/img/structure/B1407031.png)

![trans-3-[(Phenylmethyl)amino]cyclobutanecarboxylic acid tfa (1:1)](/img/structure/B1407032.png)

![2,4-Dichloro-5,6-dihydro-thieno[2,3-d]pyrimidine](/img/structure/B1407034.png)

![3-Bromo-4-[4-(dimethylamino)piperidin-1-yl]benzonitrile](/img/structure/B1407035.png)

amine](/img/structure/B1407041.png)

![2-[4-(3-Methoxypropoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1407043.png)